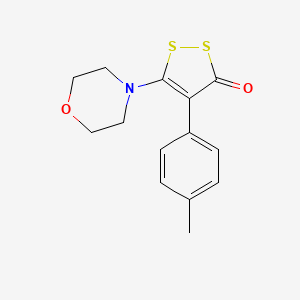
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one is a chemical compound known for its unique structure and properties It contains a dithiol-3-one core, which is a sulfur-containing heterocycle, and is substituted with a 4-methylphenyl group and a morpholin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol precursor with a suitable electrophile, such as a 4-methylphenyl halide, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one can undergo various chemical reactions, including:
Oxidation: The dithiol group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiol group to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets such as enzymes or receptors. The dithiol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The aromatic and morpholinyl groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)-2-(morpholin-4-yl)acetonitrile
- 2-(Dimethylamino)-2-(4-methylphenyl)-1-(4-morpholin-4-yl)phenylbutan-1-one
Uniqueness
4-(4-Methylphenyl)-5-(morpholin-4-yl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and potential biological activity. The combination of the 4-methylphenyl and morpholinyl groups further enhances its properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92961-38-1 |
|---|---|
Formule moléculaire |
C14H15NO2S2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-5-morpholin-4-yldithiol-3-one |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-4-11(5-3-10)12-13(18-19-14(12)16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
Clé InChI |
GBMARNOFUAQGKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SSC2=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


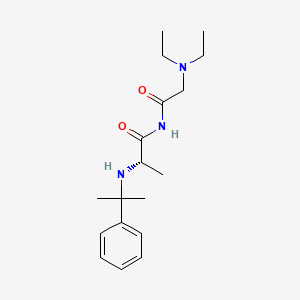
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
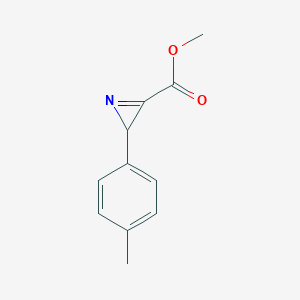
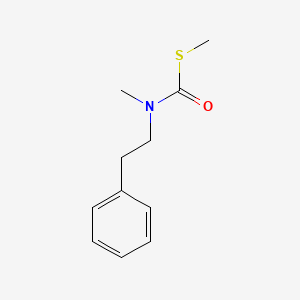
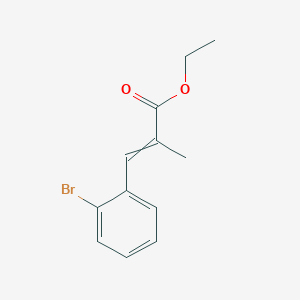
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
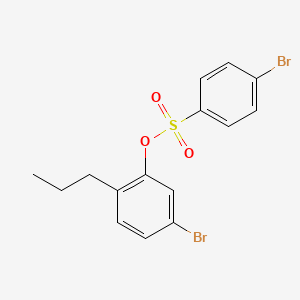
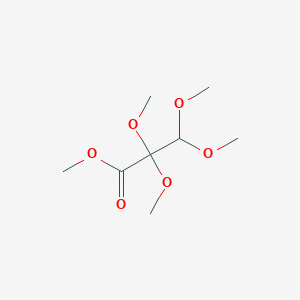
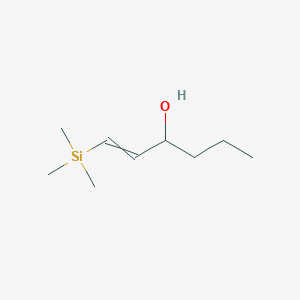
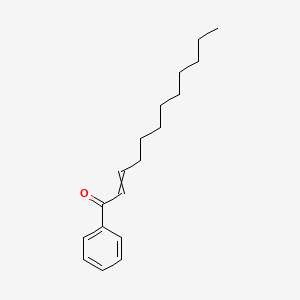
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
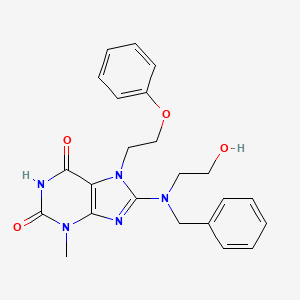
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
